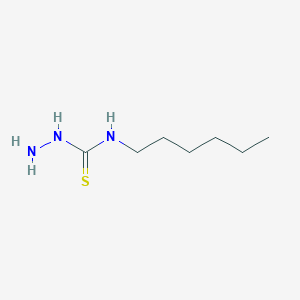

4-Hexyl-3-thiosemicarbazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-hexylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N3S/c1-2-3-4-5-6-9-7(11)10-8/h2-6,8H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGCXTZCHMEVCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374719 | |

| Record name | 4-Hexyl-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53347-40-3 | |

| Record name | 4-Hexyl-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53347-40-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Hexyl-3-thiosemicarbazide chemical properties and structure

An In-depth Technical Guide to 4-Hexyl-3-thiosemicarbazide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, with the chemical formula C₇H₁₇N₃S, is a member of the thiosemicarbazide class of compounds. This technical guide provides a comprehensive overview of its chemical properties, structure, and predicted spectral data based on analogous compounds. While specific experimental data for this particular molecule is limited in publicly available literature, this document consolidates known information and provides detailed, generalized experimental protocols for its synthesis and characterization. Furthermore, a proposed mechanism of action for 4-alkyl-3-thiosemicarbazides is discussed, drawing from the established biological activities of this compound class, which include potential anticancer, antimicrobial, and antiviral properties.

Chemical Properties and Structure

This compound is a white to off-white crystalline solid. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₇N₃S | PubChemLite[1] |

| Molecular Weight | 175.30 g/mol | Sigma-Aldrich |

| Melting Point | 57-60 °C | Sigma-Aldrich |

| IUPAC Name | N-hexylhydrazinecarbothioamide | Sigma-Aldrich |

| CAS Number | 53347-40-3 | Sigma-Aldrich |

| InChI | 1S/C7H17N3S/c1-2-3-4-5-6-9-7(11)10-8/h2-6,8H2,1H3,(H2,9,10,11) | Sigma-Aldrich |

| InChIKey | JYGCXTZCHMEVCG-UHFFFAOYSA-N | Sigma-Aldrich |

| SMILES | CCCCCCNC(=S)NN | PubChemLite[1] |

Structure

The structure of this compound consists of a hexyl group attached to the N4 nitrogen atom of the thiosemicarbazide core. The thiosemicarbazide moiety is characterized by a thiocarbonyl group (C=S) bonded to three nitrogen atoms.

Figure 1. 2D Chemical Structure of this compound.

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit signals corresponding to the protons of the hexyl chain and the NH and NH₂ groups of the thiosemicarbazide core.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Reference (Analogous Compounds) |

| ~0.85 | Triplet | 3H | -CH₃ | [2] |

| ~1.2-1.4 | Multiplet | 6H | -CH₂-CH₂-CH₂- | [2] |

| ~1.5 | Quintet | 2H | -NH-CH₂-CH₂ - | [2] |

| ~3.4 | Quartet | 2H | -NH-CH₂ - | [3] |

| ~4.5 | Broad Singlet | 2H | -NH₂ | [4] |

| ~7.5 | Broad Singlet | 1H | -NH -CH₂- | [3] |

| ~8.2 | Singlet | 1H | -C(=S)-NH -NH₂ | [4] |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum would show signals for the six carbons of the hexyl chain and the thiocarbonyl carbon.

| Chemical Shift (δ) ppm | Assignment | Reference (Analogous Compounds) |

| ~14.0 | -CH₃ | [5][6] |

| ~22.5 | -CH₂-CH₃ | [5][6] |

| ~26.5 | -CH₂-CH₂-CH₃ | [5][6] |

| ~29.0 | -NH-CH₂-CH₂ - | [5][6] |

| ~31.5 | -CH₂-CH₂-CH₂-CH₃ | [5][6] |

| ~44.0 | -NH-CH₂ - | [5][6] |

| ~182.0 | >C=S | [5][7] |

Predicted IR Spectral Data

The infrared spectrum is expected to show characteristic absorption bands for the N-H, C-H, and C=S functional groups.

| Wavenumber (cm⁻¹) | Vibration Mode | Reference (Analogous Compounds) |

| 3400-3100 | N-H stretching (NH and NH₂) | [8][9] |

| 2950-2850 | C-H stretching (alkyl) | [9] |

| ~1620 | N-H bending | [10] |

| ~1550 | C-N stretching | [9] |

| ~1250 | C=S stretching | [8][11] |

Predicted Mass Spectrometry Data

Predicted mass-to-charge ratios (m/z) for various adducts of this compound are listed below.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 176.12160 |

| [M+Na]⁺ | 198.10354 |

| [M-H]⁻ | 174.10704 |

| [M]⁺ | 175.11377 |

Experimental Protocols

Synthesis of this compound

The following is a generalized protocol for the synthesis of this compound based on the known reactivity of alkyl isothiocyanates with hydrazine.[12][13]

Materials:

-

Hexyl isothiocyanate

-

Hydrazine hydrate

-

Ethanol

-

Diethyl ether

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve hexyl isothiocyanate (1 equivalent) in ethanol (100 mL).

-

Addition of Hydrazine: Cool the solution in an ice bath. Slowly add a solution of hydrazine hydrate (1.1 equivalents) in ethanol (50 mL) dropwise to the stirred solution of hexyl isothiocyanate over a period of 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: After the reaction is complete, reduce the volume of the solvent using a rotary evaporator. The crude product will precipitate out of the solution.

-

Purification: Filter the solid product and wash it with cold diethyl ether to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Drying and Characterization: Dry the purified white crystalline solid under vacuum. Determine the melting point and characterize the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Diagram 1. Experimental workflow for the synthesis of this compound.

Proposed Biological Activity and Signaling Pathway

While specific biological studies on this compound are not extensively reported, the broader class of thiosemicarbazides has shown significant potential in medicinal chemistry.[14][15] They are known to exhibit a range of biological activities, including anticancer, antibacterial, and antiviral effects.

A commonly proposed mechanism of action for thiosemicarbazides and their derivatives (thiosemicarbazones) involves the chelation of biologically important metal ions, such as copper and iron.[14] These metal ions are often essential cofactors for enzymes involved in critical cellular processes like DNA synthesis and cellular respiration. By sequestering these metal ions, thiosemicarbazides can inhibit the activity of these enzymes, leading to cellular dysfunction and death.

For instance, ribonucleotide reductase, a key enzyme in DNA synthesis, is a known target for some thiosemicarbazone derivatives. Inhibition of this enzyme leads to the depletion of deoxynucleotide pools, thereby halting DNA replication and cell proliferation. This mechanism is particularly relevant to their potential anticancer activity.

Diagram 2. Proposed mechanism of action for 4-Alkyl-3-thiosemicarbazides.

Conclusion

This compound is a molecule of interest within the broader class of biologically active thiosemicarbazides. While specific experimental data is sparse, this guide provides a foundational understanding of its chemical properties, structure, and predicted spectral characteristics. The detailed, generalized synthesis protocol offers a practical starting point for researchers. The proposed mechanism of action, centered on metal chelation and enzyme inhibition, highlights the potential therapeutic applications of this and related compounds, warranting further investigation into their specific biological targets and signaling pathways.

References

- 1. PubChemLite - this compound (C7H17N3S) [pubchemlite.lcsb.uni.lu]

- 2. rsc.org [rsc.org]

- 3. 4-ETHYL-3-THIOSEMICARBAZIDE(13431-34-0) 1H NMR [m.chemicalbook.com]

- 4. westmont.edu [westmont.edu]

- 5. thiosemicarbazide(79-19-6) 13C NMR [m.chemicalbook.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. 4-PHENYL-3-THIOSEMICARBAZIDE(5351-69-9) 13C NMR spectrum [chemicalbook.com]

- 8. journalijar.com [journalijar.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ias.ac.in [ias.ac.in]

- 11. Green approach to synthesize novel thiosemicarbazide complexes, characterization; DNA-methyl green assay and in-silico studies against DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. juniv.edu [juniv.edu]

- 14. Synthesis, Characterization, and Biological Activity of Hybrid Thiosemicarbazone-Alkylthiocarbamate Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Hexyl-3-thiosemicarbazide (CAS: 53347-40-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hexyl-3-thiosemicarbazide, with the CAS number 53347-40-3, is a chemical compound belonging to the thiosemicarbazide class. Thiosemicarbazides are a well-established group of compounds known for their wide-ranging biological activities, which has led to their extensive investigation in the field of medicinal chemistry and drug development. While specific research on this compound is limited in publicly available literature, this guide provides a comprehensive overview of its fundamental properties and contextualizes its potential applications based on the known activities of structurally related thiosemicarbazide derivatives. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this specific molecule.

Core Compound Properties

A summary of the fundamental physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and in the design of experimental studies.

| Property | Value |

| CAS Number | 53347-40-3 |

| Molecular Formula | C₇H₁₇N₃S |

| Molecular Weight | 175.30 g/mol [1] |

| IUPAC Name | N-hexylhydrazinecarbothioamide |

| Melting Point | 57-60 °C |

| Appearance | White to off-white crystalline solid (inferred from analogs) |

| Solubility | Expected to have low aqueous solubility and be soluble in polar organic solvents like DMSO and alcohols (inferred from analogs) |

Synthesis and Characterization

A plausible synthetic pathway for this compound is outlined below. This represents a generalized workflow for the synthesis of similar compounds.

Characterization of the final product would typically involve a suite of spectroscopic techniques to confirm its structure and purity.

Table 2: Standard Characterization Techniques for Thiosemicarbazides

| Technique | Purpose |

| ¹H NMR | To determine the number and types of protons, confirming the alkyl chain and N-H protons. |

| ¹³C NMR | To identify the carbon skeleton, including the characteristic thiocarbonyl carbon (C=S). |

| FT-IR | To identify key functional groups, such as N-H, C-H, and the C=S stretch. |

| Mass Spec. | To confirm the molecular weight and fragmentation pattern of the compound. |

| Elemental Analysis | To determine the percentage composition of C, H, N, and S, confirming the empirical formula. |

Potential Biological Activities and Mechanisms of Action

Extensive research on the thiosemicarbazide scaffold has revealed a broad spectrum of biological activities. These findings suggest potential avenues of investigation for this compound.

Antimicrobial Activity

Thiosemicarbazide derivatives have been widely reported to possess significant antibacterial and antifungal properties[2][3][4][5]. The proposed mechanisms often involve the chelation of essential metal ions required for microbial enzyme function or the inhibition of key enzymes involved in microbial growth and replication[6].

Anticancer Activity

A substantial body of evidence points to the anticancer potential of thiosemicarbazones, which are derivatives of thiosemicarbazides[6][7][8][9][10][11]. The mechanism of action is often multifactorial and can include:

-

Inhibition of Ribonucleotide Reductase: This enzyme is crucial for DNA synthesis and repair, and its inhibition can halt cell proliferation.

-

Induction of Oxidative Stress: Some thiosemicarbazones can chelate metal ions and catalyze the formation of reactive oxygen species (ROS), leading to cancer cell death.

-

Topoisomerase Inhibition: These compounds can interfere with the function of topoisomerase enzymes, which are essential for managing DNA topology during replication and transcription, ultimately leading to apoptosis[12][13].

The diagram below illustrates a generalized logical flow of how thiosemicarbazides might exert their anticancer effects based on existing literature for related compounds.

Enzyme Inhibition

Beyond ribonucleotide reductase and topoisomerases, various thiosemicarbazone derivatives have been shown to inhibit other enzymes, such as tyrosinase[14]. The ability of the thiosemicarbazide moiety to coordinate with metal ions in enzyme active sites is a key feature driving this inhibitory activity.

Experimental Protocols: A Generalized Approach

Detailed experimental protocols for this compound are not available. However, based on studies of similar compounds, the following outlines general methodologies that could be adapted for its evaluation.

In Vitro Antimicrobial Susceptibility Testing

A standard broth microdilution method can be employed to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Table 3: Generalized Protocol for MIC Determination

| Step | Procedure |

| 1. Preparation | Prepare a stock solution of this compound in DMSO. Prepare serial two-fold dilutions in appropriate broth medium in a 96-well microtiter plate. |

| 2. Inoculation | Add a standardized suspension of the microbial strain to each well. |

| 3. Incubation | Incubate the plates under conditions suitable for the specific microorganism (e.g., 37°C for 24 hours for bacteria). |

| 4. Analysis | Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. |

In Vitro Anticancer Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic effects of the compound on various cancer cell lines.

Table 4: Generalized Protocol for MTT Assay

| Step | Procedure |

| 1. Cell Seeding | Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight. |

| 2. Treatment | Treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in cell culture medium) for a specified period (e.g., 48 or 72 hours). |

| 3. MTT Addition | Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. |

| 4. Solubilization | Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol). |

| 5. Measurement | Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. |

| 6. Analysis | Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). |

Future Directions

The therapeutic potential of this compound remains largely unexplored. Future research should focus on:

-

Definitive Synthesis and Characterization: Establishing and publishing a detailed, reproducible synthetic protocol and comprehensive spectral analysis.

-

Broad-Spectrum Biological Screening: Evaluating its activity against a wide range of microbial pathogens and cancer cell lines to identify potential therapeutic areas.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand the contribution of the hexyl group and the thiosemicarbazide core to its biological activity.

Conclusion

This compound is a molecule of interest within a chemical class renowned for its diverse biological activities. While specific data on this compound is scarce, the extensive research on related thiosemicarbazides provides a strong rationale for its investigation as a potential antimicrobial or anticancer agent. This guide offers a foundational understanding of its properties and outlines a roadmap for future research to unlock its therapeutic potential.

References

- 1. echemi.com [echemi.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The novel thiosemicarbazone, di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), inhibits neuroblastoma growth in vitro and in vivo via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 11. archives.ijper.org [archives.ijper.org]

- 12. Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

IUPAC name N-hexylhydrazinecarbothioamide

An In-Depth Technical Guide on Hydrazinecarbothioamides: Synthesis, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrazinecarbothioamide scaffold, also known as a thiosemicarbazide, is a prominent structural motif in medicinal chemistry, recognized for its diverse range of biological activities. These compounds are characterized by the presence of a C=N-N-C(=S) backbone, which imparts unique physicochemical properties and the ability to interact with various biological targets. While specific data for N-hexylhydrazinecarbothioamide is limited in publicly available literature, this guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of the broader class of hydrazinecarbothioamide derivatives, drawing upon structurally analogous compounds. The insights presented herein are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

The biological significance of hydrazinecarbothioamides stems from the reactivity of the sulfur and nitrogen atoms, which can participate in hydrogen bonding and act as ligands for metal ions within the active sites of enzymes.[1] This has led to the exploration of these compounds as potential antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer agents.[2] This guide will delve into the synthetic methodologies, structural characteristics, and biological evaluation of this promising class of molecules.

Synthesis of Hydrazinecarbothioamide Derivatives

The synthesis of hydrazinecarbothioamide derivatives is typically straightforward and can be achieved through several reliable methods. A common approach involves the condensation reaction between a thiosemicarbazide and an appropriate aldehyde or ketone.[2] Alternatively, the reaction of an isothiocyanate with a hydrazide can yield the desired product.

A generalized synthetic scheme is presented below:

Caption: Generalized Synthetic Pathways for Hydrazinecarbothioamide Derivatives.

Physicochemical and Structural Properties

The physicochemical properties of hydrazinecarbothioamide derivatives can be tuned by modifying the substituents. These compounds are generally crystalline solids with defined melting points. The structural elucidation is typically performed using a combination of spectroscopic techniques, including NMR (¹H and ¹³C), IR, and mass spectrometry, with X-ray crystallography providing definitive structural confirmation.

| Compound Class/Example | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Key Spectral Features | Reference |

| 2-Formylhydrazinecarbothioamide | C₂H₅N₃OS | 119.15 | 173 | ¹H NMR, ¹³C NMR, IR spectra available. | [3] |

| 1,2-Hydrazinecarbothioamide | C₂H₆N₄S₂ | 150.23 | 212 (dec.) | Soluble in hot water, pyridine, triethylamine, and dimethylformamide. | [4] |

| N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | Varies | Varies | 193.5–195.5 (for N-Tetradecyl derivative) | ¹H NMR shows characteristic signals for NH and alkyl protons. IR shows C=O and N-H stretching. | [5] |

Biological Activity and Potential Applications

Hydrazinecarbothioamide derivatives have been reported to exhibit a wide spectrum of biological activities. Their mechanism of action often involves interaction with metal-containing enzymes or other biological macromolecules.

Antimicrobial and Antifungal Activity

Many hydrazinecarbothioamide derivatives have demonstrated promising activity against various bacterial and fungal strains. The presence of the azomethine group (-C=N-) in hydrazones derived from these compounds is often cited as being crucial for their antimicrobial effects.

| Compound/Class | Target Organism(s) | Activity (e.g., MIC, IC₅₀) | Reference |

| (E)-2-Benzylidenehydrazinecarbothioamides | Human pathogenic bacteria and fungi | Moderate antibacterial activity against P. aeruginosa. | [2] |

| 2,5-Hexanedione bis(isonicotinylhydrazone) complexes | Bacteria and Fungi | [Cd₄(HINH)Cl₈]·3H₂O showed the highest activity. | [6] |

| N-Hexyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine (derivative) | Mycobacterium tuberculosis H37Rv, M. avium, M. kansasii | MIC ≥ 62.5 µM | [5] |

Enzyme Inhibition

A significant area of investigation for hydrazinecarbothioamide derivatives is their potential as enzyme inhibitors. The thiosemicarbazide moiety can chelate metal ions in the active sites of metalloenzymes, leading to inhibition.

| Compound Class | Target Enzyme(s) | Inhibition Data (e.g., IC₅₀) | Proposed Mechanism | Reference |

| N-(2-Phenylethyl)hydrazinecarbothioamide (analog) | Tyrosinase, Urease | Data from related compounds suggest potential inhibition. | Chelation of copper ions in the tyrosinase active site. | [1] |

| N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | AChE IC₅₀: 27.04–106.75 µM; BuChE IC₅₀: 58.01–277.48 µM | Non-covalent inhibition near the active site triad. | [5] |

Potential Mechanism of Action: Enzyme Inhibition

The inhibitory activity of hydrazinecarbothioamides against metalloenzymes, such as tyrosinase, is a key area of interest. A proposed mechanism involves the chelation of the metal cofactor in the enzyme's active site by the hydrazinecarbothioamide ligand.

Caption: Proposed Mechanism of Tyrosinase Inhibition by Hydrazinecarbothioamides.

Experimental Protocols

Antimicrobial Screening: Bauer-Kirby Method

The Bauer-Kirby method, or disk diffusion test, is a widely used method for screening the antimicrobial activity of compounds.[2]

Protocol:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a sterile saline solution to a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly over the entire surface of a Mueller-Hinton agar plate.

-

Application of Test Compound: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the synthesized compound dissolved in a suitable solvent (e.g., DMSO).

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

Measurement of Inhibition Zone: The diameter of the zone of complete inhibition around each disc is measured in millimeters. The results are compared with those of standard antibiotics.

Enzyme Inhibition Assay: Cholinesterase Inhibition

The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) can be determined using a modified Ellman's method.[5]

Protocol:

-

Reagent Preparation: Prepare solutions of the test compound, AChE or BuChE enzyme, acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate, and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Assay Procedure:

-

In a 96-well plate, add the buffer, the test compound solution at various concentrations, and the enzyme solution.

-

Incubate the mixture for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB.

-

-

Data Acquisition: The absorbance is measured spectrophotometrically at a specific wavelength (e.g., 412 nm) over time. The rate of the reaction is determined from the change in absorbance.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

The hydrazinecarbothioamide framework represents a versatile and promising scaffold for the development of new therapeutic agents. While research on N-hexylhydrazinecarbothioamide specifically is not widely available, the extensive studies on its structural analogs highlight the potential of this chemical class. The straightforward synthesis, tunable physicochemical properties, and diverse biological activities, particularly antimicrobial and enzyme inhibitory effects, make hydrazinecarbothioamide derivatives attractive candidates for further investigation in drug discovery programs. Future research should focus on elucidating the structure-activity relationships, optimizing the lead compounds for enhanced potency and selectivity, and exploring their in vivo efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. chembk.com [chembk.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, crystal structure, characterization and biological activity of 2,5-hexanedione bis(isonicotinylhydrazone) and N-(2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-Hexyl-3-thiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Hexyl-3-thiosemicarbazide, a sulfur- and nitrogen-containing organic compound. Thiosemicarbazides and their derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of potential pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] This document summarizes key molecular identifiers, experimental and predicted properties, and provides a representative experimental protocol for its synthesis, tailored for professionals in drug discovery and development.

Core Physicochemical and Structural Data

The fundamental properties of this compound are crucial for its handling, formulation, and potential application in further research. These properties have been compiled from various chemical databases and are presented below for clarity and easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₇N₃S | [4][5] |

| Molecular Weight | 175.30 g/mol | [5] |

| CAS Number | 53347-40-3 | [5] |

| Melting Point | 57-60 °C | |

| Predicted XlogP | 1.6 | [4] |

| IUPAC Name | N-hexylhydrazinecarbothioamide | |

| SMILES | CCCCCCNC(=S)NN | [4] |

| InChI | 1S/C7H17N3S/c1-2-3-4-5-6-9-7(11)10-8/h2-6,8H2,1H3,(H2,9,10,11) | [4] |

| InChIKey | JYGCXTZCHMEVCG-UHFFFAOYSA-N | [4] |

Experimental Protocols

The synthesis of 4-substituted-3-thiosemicarbazides is a well-established chemical process. While a specific paper detailing the synthesis of the hexyl derivative was not identified in the search, a general and widely accepted methodology involves the reaction of an appropriate isothiocyanate with hydrazine.

Synthesis of this compound

This protocol is adapted from general methods for synthesizing thiosemicarbazide derivatives.[6][7]

Objective: To synthesize this compound via the reaction of hexyl isothiocyanate with hydrazine hydrate.

Materials:

-

Hexyl isothiocyanate

-

Hydrazine hydrate

-

Ethanol (or another suitable alcohol as solvent)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser (optional, depending on reaction conditions)

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve hexyl isothiocyanate in a suitable volume of ethanol.

-

Addition of Hydrazine: Place the flask in an ice bath to control the exothermic reaction. Slowly add a stoichiometric equivalent of hydrazine hydrate to the stirred solution dropwise.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating or refluxing may be employed to drive the reaction to completion if necessary.[8]

-

Precipitation and Isolation: Upon completion, the product often precipitates out of the solution, a process which can be aided by cooling the mixture. The solid product is then collected by vacuum filtration.

-

Purification: The collected crude product should be washed with cold ethanol or another appropriate solvent to remove unreacted starting materials and byproducts.[1] Recrystallization from a suitable solvent (such as ethanol) can be performed to obtain a purified final product.

-

Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as melting point determination, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).[1][8]

Below is a diagram illustrating the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Potential Biological Significance and Signaling

Thiosemicarbazide derivatives are known to exert their biological effects through various mechanisms, often involving the chelation of metal ions essential for enzymatic function in pathogens or cancer cells. The core thiosemicarbazide moiety (NH-NH-C(=S)NH) is a key pharmacophore that can be modified to tune the compound's activity and specificity.[2][6]

While specific signaling pathways for this compound are not detailed in the available literature, compounds of this class have been investigated for a range of activities. A common initial step in drug discovery is to screen the compound against various targets to identify its biological action.

The diagram below illustrates a generalized screening process for a novel thiosemicarbazide derivative to determine its potential therapeutic applications.

Caption: Logical workflow for evaluating the biological activity of a thiosemicarbazide derivative.

References

- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. elibrary.ddn.upes.ac.in [elibrary.ddn.upes.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - this compound (C7H17N3S) [pubchemlite.lcsb.uni.lu]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. juniv.edu [juniv.edu]

- 8. Green approach to synthesize novel thiosemicarbazide complexes, characterization; DNA-methyl green assay and in-silico studies against DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity Screening of 4-Hexyl-3-thiosemicarbazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiosemicarbazides are a versatile class of compounds characterized by the -NH-CS-NH-NH- structural motif.[1] This scaffold has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2] The biological activity of these compounds is often attributed to their ability to chelate metal ions, which can be crucial for the function of various enzymes.[1] While extensive research has been conducted on various 4-substituted-3-thiosemicarbazides, specific biological activity data for 4-Hexyl-3-thiosemicarbazide is not extensively available in publicly accessible literature. This guide, therefore, provides a comprehensive overview of the typical biological screening cascade applied to 4-alkyl-3-thiosemicarbazides, drawing upon established methodologies and data from closely related analogs. The primary areas of investigation for this class of compounds are their antimicrobial and anticancer activities.

Antimicrobial Activity Screening

Thiosemicarbazide derivatives have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi.[1] The initial and most crucial step in assessing this potential is the determination of the Minimum Inhibitory Concentration (MIC).

Quantitative Data Summary

The following table summarizes hypothetical MIC data for this compound against a panel of standard bacterial and fungal strains. This data is presented for illustrative purposes to guide researchers in their data presentation.

| Compound | Organism | Strain | MIC (µg/mL) |

| This compound | Staphylococcus aureus | ATCC 29213 | 16 |

| Escherichia coli | ATCC 25922 | 32 | |

| Pseudomonas aeruginosa | ATCC 27853 | 64 | |

| Candida albicans | ATCC 90028 | 8 | |

| Ciprofloxacin (Control) | Staphylococcus aureus | ATCC 29213 | 1 |

| Escherichia coli | ATCC 25922 | 0.5 | |

| Pseudomonas aeruginosa | ATCC 27853 | 1 | |

| Fluconazole (Control) | Candida albicans | ATCC 90028 | 2 |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[3]

1. Preparation of Materials:

-

Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

-

Bacterial/Fungal Strains: Use fresh, overnight cultures of the test microorganisms grown in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

96-Well Microtiter Plates: Sterile, U-bottom plates are recommended.

-

Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium buffered with MOPS for fungi.

2. Assay Procedure:

-

Serial Dilutions: Dispense 50 µL of sterile broth into all wells of the microtiter plate. Add 50 µL of the test compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate.

-

Inoculum Preparation: Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Inoculate each well with 50 µL of the prepared microbial suspension.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[1]

3. Determination of MIC:

-

The MIC is visually determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1]

Anticancer Activity Screening

The evaluation of anticancer potential is a cornerstone in the biological screening of novel thiosemicarbazide derivatives. The initial in vitro screening is typically performed using the MTT assay to assess the cytotoxicity of the compounds against various cancer cell lines.[1]

Quantitative Data Summary

The following table presents hypothetical IC₅₀ values for this compound against a panel of human cancer cell lines. This data is for illustrative purposes.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |

| This compound | MCF-7 | Breast Adenocarcinoma | 25.5 |

| A549 | Lung Carcinoma | 42.8 | |

| HCT116 | Colon Carcinoma | 38.2 | |

| PC-3 | Prostate Adenocarcinoma | 55.1 | |

| Doxorubicin (Control) | MCF-7 | Breast Adenocarcinoma | 0.8 |

| A549 | Lung Carcinoma | 1.2 | |

| HCT116 | Colon Carcinoma | 0.9 | |

| PC-3 | Prostate Adenocarcinoma | 1.5 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4]

1. Cell Culture and Seeding:

-

Maintain human cancer cell lines in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

2. Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

After 24 hours of cell adhesion, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours.

3. MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[5]

-

The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.[6]

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

4. Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.[1]

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[1]

Proposed Mechanism of Action

While the precise signaling pathways for this compound are not elucidated, a prominent proposed mechanism for the anticancer activity of thiosemicarbazones is the inhibition of ribonucleotide reductase (RNR).[1] RNR is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, an essential step in DNA synthesis and repair.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

In Silico Prediction of 4-Hexyl-3-thiosemicarbazide Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiosemicarbazides and their derivatives, thiosemicarbazones, represent a versatile class of compounds with a broad spectrum of documented biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[1][2][3] The therapeutic potential of these compounds often stems from their ability to chelate metal ions and interact with various biological targets. This technical guide provides an in-depth overview of the in silico methodologies used to predict the biological activity of a specific derivative, 4-Hexyl-3-thiosemicarbazide. By leveraging computational tools such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, researchers can efficiently screen and prioritize novel thiosemicarbazide derivatives for further experimental validation. This guide outlines a systematic workflow for the in silico evaluation of this compound, details the underlying experimental and computational protocols, and presents hypothetical data in structured tables for clarity.

Introduction to this compound and In Silico Prediction

This compound is a derivative of thiosemicarbazide characterized by a hexyl group attached to the N4 position. While extensive research exists on the bioactivity of various thiosemicarbazide derivatives, specific data on the 4-hexyl analog is limited. In silico prediction methods offer a powerful, time- and cost-effective approach to hypothesize its biological activities and guide further research.[4] These computational techniques allow for the modeling of interactions between a ligand (this compound) and its potential protein targets, the prediction of its activity based on its chemical structure, and the assessment of its drug-like properties.

The core of in silico prediction lies in the integration of computational chemistry, bioinformatics, and data analysis to build predictive models. These models are trained on existing experimental data for structurally related compounds and then used to forecast the properties of new molecules like this compound.

In Silico Prediction Workflow

The in silico prediction of this compound activity can be conceptualized as a multi-step workflow. This process begins with defining the structure of the molecule and progresses through target identification, molecular docking, QSAR analysis, and ADMET prediction to arrive at a comprehensive profile of its potential biological effects.

Methodologies and Protocols

A detailed understanding of the computational methodologies is crucial for interpreting the predicted activity of this compound.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex.[5] It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Experimental Protocol:

-

Protein Target Preparation:

-

Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). For thiosemicarbazide derivatives, potential targets include topoisomerase IIβ (PDB ID: 3QX3) and enoyl-acyl carrier protein reductase (InhA).[6][7]

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using software like ChemDraw or Avogadro.

-

Optimize the ligand's geometry and assign partial charges.

-

-

Docking Simulation:

-

Define the binding site on the protein, typically a known active site or a predicted binding pocket.

-

Perform the docking simulation using software such as AutoDock, PyRx, or Glide.[4] The software will generate multiple possible binding poses and score them based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein.

-

The docking score provides a quantitative estimate of the binding affinity.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[8] These models can then be used to predict the activity of new compounds.

Experimental Protocol:

-

Data Collection:

-

Compile a dataset of thiosemicarbazide derivatives with experimentally determined biological activity data (e.g., IC50 values) against a specific target.

-

-

Descriptor Calculation:

-

Model Development:

-

Divide the dataset into a training set and a test set.

-

Use statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms (e.g., artificial neural networks, support vector machines) to build a QSAR model that relates the descriptors to the biological activity.[10]

-

-

Model Validation:

-

Prediction for this compound:

-

Calculate the molecular descriptors for this compound and use the validated QSAR model to predict its biological activity.

-

ADMET Prediction

ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound.[11] This is crucial for assessing its potential as a drug candidate.

Experimental Protocol:

-

Input Structure:

-

Provide the chemical structure of this compound to an ADMET prediction tool. Several online platforms and software packages are available, such as SwissADME and admetSAR.[4]

-

-

Property Calculation:

-

The software calculates a range of properties, including:

-

Absorption: Caco-2 permeability, human intestinal absorption.

-

Distribution: Plasma protein binding, blood-brain barrier penetration.

-

Metabolism: Cytochrome P450 inhibition.

-

Excretion: Renal organic cation transporter.

-

Toxicity: Ames test for mutagenicity, carcinogenicity.

-

-

-

Analysis:

-

Analyze the predicted ADMET profile to identify potential liabilities of this compound. For example, poor absorption or high toxicity could indicate that the molecule is not a good drug candidate.

-

Predicted Biological Activity and Data

Based on the known activities of other thiosemicarbazide derivatives, it is plausible to hypothesize that this compound may exhibit anticancer, antibacterial, or antifungal properties. The following tables summarize hypothetical quantitative data that could be generated through the in silico workflow described above.

Table 1: Predicted Molecular Docking Scores of this compound against Various Protein Targets

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Topoisomerase IIβ | 3QX3 | -8.5 | GLU477, ASN520 |

| Enoyl-acyl carrier protein reductase (InhA) | 1ZID | -7.9 | TYR158, MET199 |

| Ribonucleotide Reductase | 3HND | -7.2 | ASP258, TYR372 |

Table 2: Predicted Biological Activity of this compound from a Hypothetical QSAR Model

| Activity Type | Predicted IC50 (µM) | QSAR Model R² | QSAR Model Q² |

| Anticancer (MCF-7 cell line) | 12.5 | 0.85 | 0.72 |

| Antibacterial (S. aureus) | 25.1 | 0.81 | 0.68 |

| Antifungal (C. albicans) | 30.8 | 0.79 | 0.65 |

Table 3: Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Good oral bioavailability |

| Blood-Brain Barrier Permeant | No | Low potential for CNS side effects |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| Ames Mutagenicity | Non-mutagen | Low risk of carcinogenicity |

| Lipinski's Rule of Five | 0 Violations | Drug-like properties |

Potential Signaling Pathway Involvement

Thiosemicarbazones have been shown to exert their anticancer effects through various mechanisms, including the inhibition of topoisomerase IIβ. This enzyme is crucial for DNA replication and repair, and its inhibition leads to cell cycle arrest and apoptosis.

Conclusion

The in silico prediction of this compound's biological activity provides a powerful framework for guiding its future development as a potential therapeutic agent. By integrating molecular docking, QSAR modeling, and ADMET prediction, researchers can gain valuable insights into its potential targets, efficacy, and drug-like properties before embarking on resource-intensive experimental studies. The methodologies and hypothetical data presented in this guide serve as a comprehensive resource for scientists and drug development professionals interested in exploring the therapeutic potential of novel thiosemicarbazide derivatives. The predicted anticancer activity, mediated through the inhibition of topoisomerase IIβ, warrants further experimental investigation to validate these computational findings.

References

- 1. elibrary.ddn.upes.ac.in [elibrary.ddn.upes.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Computational Drug-Likeness Studies of Selected Thiosemicarbazones: A Sustainable Approach for Drug Designing [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, Cytotoxic Screening and Molecular Docking Studies of Novel Hybrid Thiosemicarbazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Thiosemicarbazone Quantum Dots in the Treatment of Alzheimer’s Disease Combining In Silico Models Using Fingerprints and Physicochemical Descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 4-Hexyl-3-thiosemicarbazide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Hexyl-3-thiosemicarbazide is a member of the thiosemicarbazide class of compounds, which are characterized by a hydrazine group attached to a thiocarbonyl moiety. Thiosemicarbazides and their derivatives, thiosemicarbazones, have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities.[1][2][3] These compounds are known to possess anticancer, antimicrobial, antiviral, and enzyme inhibitory properties.[1][2][3] This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, drawing upon the broader knowledge of its chemical class to infer its likely mechanisms of action. While direct experimental data on this compound is limited, this document extrapolates from studies on structurally similar compounds to propose potential targets and pathways for further investigation.

Anticipated Therapeutic Targets

Based on the extensive research into thiosemicarbazide and thiosemicarbazone derivatives, the following are proposed as potential therapeutic targets for this compound:

Topoisomerases: Key Enzymes in DNA Metabolism

Topoisomerases are crucial enzymes that regulate the topology of DNA and are vital for DNA replication, transcription, and repair.[4] Their inhibition can lead to catastrophic DNA damage and cell death, making them attractive targets for cancer chemotherapy.

-

Topoisomerase IIα: Several studies have identified topoisomerase IIα as a potential molecular target for thiosemicarbazide derivatives exhibiting anticancer activity.[5] Metal complexes of thiosemicarbazones have demonstrated significant inhibitory effects on this enzyme.[4][6] The proposed mechanism involves the stabilization of the enzyme-DNA cleavage complex, leading to double-strand breaks.

-

Bacterial Topoisomerases (DNA Gyrase and Topoisomerase IV): Thiosemicarbazides have been suggested to exert their antibacterial effects by targeting bacterial type IIA topoisomerases, namely DNA gyrase and topoisomerase IV.[1][7] Inhibition of these enzymes disrupts bacterial DNA replication and leads to cell death.

Ribonucleotide Reductase: A Critical Player in DNA Synthesis

Ribonucleotide reductase (RNR) is an essential enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. Inhibition of RNR depletes the pool of deoxyribonucleotides, thereby halting DNA synthesis and cell proliferation. The thiosemicarbazone, Triapine, is a well-known inhibitor of RNR and has been investigated in clinical trials.[4] It is plausible that this compound could also exhibit inhibitory activity against this enzyme.

Tyrosinase: A Key Enzyme in Melanin Synthesis

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin biosynthesis. Its inhibition is of interest in the treatment of hyperpigmentation disorders and in cosmetic applications. Thiosemicarbazones have been extensively studied as potent tyrosinase inhibitors.[8] The thiosemicarbazide moiety is believed to chelate the copper ions in the active site of the enzyme, leading to its inactivation.

Other Potential Enzyme Targets

-

α-Glucosidase: Computational studies have predicted that some thiosemicarbazide derivatives may act as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[9] Inhibition of this enzyme could be a therapeutic strategy for managing type 2 diabetes.

Quantitative Data on Related Compounds

| Compound Class | Target Enzyme | Cell Line/Organism | Activity (IC50/MIC) | Reference |

| 1-(4-Fluorophenoxyacetyl)-4-substituted Thiosemicarbazides | Topoisomerase IIα (proposed) | LNCaP (Prostate Cancer) | 108.14 µM (for the most active compound) | [5] |

| Thiosemicarbazides | DNA Gyrase/Topoisomerase IV (proposed) | Various Bacteria | Not specified | [1][7] |

| Triapine (a thiosemicarbazone) | Ribonucleotide Reductase | Various Cancer Cell Lines | Varies with cell line | [4] |

| 4-hydroxybenzaldehyde thiosemicarbazone | Tyrosinase (monophenolase activity) | Mushroom | 0.76 µM | [8] |

| 4-hydroxybenzaldehyde thiosemicarbazone | Tyrosinase (diphenolase activity) | Mushroom | 3.80 µM | [8] |

| Thiosemicarbazide derivatives | α-Glucosidase (predicted) | - | Not applicable | [9] |

Experimental Protocols

To facilitate further research into the therapeutic potential of this compound, this section outlines general methodologies for assessing its activity against the proposed targets.

Topoisomerase IIα Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by human topoisomerase IIα.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase IIα enzyme, and an assay buffer (e.g., Tris-HCl, KCl, MgCl2, ATP, DTT).

-

Compound Incubation: Add varying concentrations of this compound to the reaction mixture. Include a positive control (e.g., etoposide) and a negative control (vehicle).

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and linear) on an agarose gel.

-

Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. Quantify the amount of supercoiled and relaxed DNA to determine the percentage of inhibition. The IC50 value can then be calculated.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

Principle: This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

-

Bacterial Culture: Grow the target bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase.

-

Compound Dilution: Prepare a serial dilution of this compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with a standardized suspension of the bacteria. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Tyrosinase Inhibition Assay

Principle: This spectrophotometric assay measures the inhibition of the oxidation of L-DOPA (3,4-dihydroxyphenylalanine) to dopachrome by tyrosinase.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing phosphate buffer, L-DOPA solution, and mushroom tyrosinase enzyme.

-

Compound Incubation: Add varying concentrations of this compound to the wells. Include a positive control (e.g., kojic acid) and a negative control (vehicle).

-

Reaction Initiation: Initiate the reaction by adding the tyrosinase enzyme.

-

Spectrophotometric Measurement: Measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals to monitor the formation of dopachrome.

-

Data Analysis: Calculate the percentage of inhibition based on the rate of dopachrome formation. Determine the IC50 value.

Visualizing Potential Mechanisms of Action

The following diagrams illustrate the potential signaling pathways and experimental workflows related to the therapeutic targets of this compound.

Caption: Proposed mechanism of anticancer activity via Topoisomerase IIα inhibition.

Caption: Putative mechanism of antibacterial action.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Directions

While the therapeutic potential of this compound remains to be fully elucidated through direct experimental evidence, the extensive body of research on the thiosemicarbazide scaffold provides a strong foundation for targeted investigation. The most promising avenues for future research lie in evaluating its efficacy as an anticancer agent targeting topoisomerases and as an antimicrobial agent against a broad spectrum of pathogens. The lipophilic hexyl chain may enhance membrane permeability, potentially leading to improved bioavailability and cellular uptake compared to smaller analogs. Comprehensive screening against the targets outlined in this guide, coupled with detailed structure-activity relationship studies, will be crucial in determining the clinical viability of this compound and its derivatives.

References

- 1. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. elibrary.ddn.upes.ac.in [elibrary.ddn.upes.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Lipophilicity Studies on Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: Predicted ADMET Profile of 4-Hexyl-3-thiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the novel compound 4-Hexyl-3-thiosemicarbazide. As a derivative of thiosemicarbazide, a scaffold known for a wide range of biological activities, understanding its pharmacokinetic and toxicological properties is crucial for its potential development as a therapeutic agent. This document summarizes key physicochemical properties and presents an in-silico predicted ADMET profile. Furthermore, detailed experimental protocols for in-vitro validation of these predictions are provided, along with visualizations of the ADMET assessment workflow and a potential metabolic pathway. The information herein is intended to guide further preclinical development and optimization of this compound.

Introduction

Thiosemicarbazide and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, and antibacterial properties. The biological activity of these compounds is often linked to their ability to chelate metal ions and interact with various biological targets. This compound, with its distinct chemical structure, presents a promising candidate for further investigation. However, the successful translation of a biologically active compound into a viable drug candidate is heavily dependent on its ADMET properties. A favorable ADMET profile ensures that the compound can reach its target in sufficient concentration, exert its therapeutic effect, and be eliminated from the body without causing undue toxicity. This guide presents a predicted ADMET profile for this compound based on its structural similarity to other studied thiosemicarbazides and general principles of drug metabolism and pharmacokinetics.

Predicted Physicochemical and ADMET Properties of this compound

The ADMET profile of a compound is intrinsically linked to its physicochemical properties. The following tables summarize the predicted properties of this compound. These predictions are generated based on computational models and data from structurally related compounds. Experimental validation is essential to confirm these in-silico findings.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Implication |

| Molecular Formula | C7H17N3S | Basic structural information. |

| Molecular Weight | 175.3 g/mol [1] | Compliant with Lipinski's Rule of Five (<500 Da), suggesting good potential for oral bioavailability.[2][3] |

| logP (octanol-water partition coefficient) | ~2.5 - 3.5 | Indicates moderate lipophilicity, which is favorable for membrane permeability and absorption. |

| Hydrogen Bond Donors | 3 | Compliant with Lipinski's Rule of Five (≤5), contributing to good oral bioavailability.[2][3] |

| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's Rule of Five (≤10), supporting good oral bioavailability.[2][3] |

| Polar Surface Area (PSA) | ~70-80 Ų | Suggests good intestinal absorption and cell permeability. |

| pKa (acidic/basic) | Basic pKa ~10-11 (hydrazine), Acidic pKa ~8-9 (thioamide) | The ionization state will influence solubility and interaction with biological targets. |

Table 2: Predicted ADMET Profile of this compound

| ADMET Parameter | Predicted Outcome | Rationale / Implication |

| Absorption | ||

| Oral Bioavailability | Moderate to High | Complies with Lipinski's Rule of Five.[2][3] Moderate lipophilicity and PSA suggest good passive diffusion across the intestinal membrane. |

| Caco-2 Permeability | Moderate to High | Expected to readily cross the Caco-2 cell monolayer, a model for intestinal absorption.[4] |

| Distribution | ||

| Plasma Protein Binding | Moderate to High | Thiosemicarbazide derivatives have shown a tendency for plasma protein binding.[5][6] The hexyl group increases lipophilicity, which may enhance binding to albumin. |

| Blood-Brain Barrier (BBB) Permeability | Likely to cross | The moderate lipophilicity and molecular weight suggest potential for CNS penetration. |

| Metabolism | ||

| Primary Metabolic Enzymes | Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2B6.[7] | These are major drug-metabolizing enzymes in the liver. |

| Metabolic Stability | Moderate | The hexyl chain may be susceptible to hydroxylation. The thiosemicarbazide moiety may undergo S-oxidation or conjugation. |

| Excretion | ||

| Primary Route of Excretion | Renal and/or Biliary | Metabolites are likely to be more polar and excreted via urine or bile. |

| Toxicity | ||

| hERG Inhibition | Potential for inhibition | Some nitrogen-containing compounds can interact with the hERG potassium channel, which could lead to cardiotoxicity.[8][9] |

| Ames Mutagenicity | Low to Moderate | Thiosemicarbazide itself has shown some mutagenic potential; derivatives should be carefully evaluated. |

| Hepatotoxicity | Potential for toxicity | The liver is a primary site of metabolism, and reactive metabolites could potentially cause liver injury. |

Experimental Protocols for ADMET Profiling

To validate the in-silico predictions, a series of in-vitro experiments are necessary. The following are detailed protocols for key ADMET assays.

Caco-2 Permeability Assay for Intestinal Absorption

This assay is widely used to predict in-vivo drug absorption across the gut wall.[4][10]

-

Objective: To determine the rate of transport of this compound across a Caco-2 cell monolayer.

-

Methodology:

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).

-

Transport Experiment (Apical to Basolateral):

-

The culture medium in the apical (donor) and basolateral (receiver) chambers is replaced with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

A solution of this compound (typically at 1-10 µM) is added to the apical chamber.

-

Samples are collected from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).

-

The volume removed is replaced with fresh transport buffer.

-

-

Transport Experiment (Basolateral to Apical): The experiment is also performed in the reverse direction to assess active efflux. The test compound is added to the basolateral chamber, and samples are collected from the apical chamber.

-

Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, typically LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the steady-state flux of the compound across the monolayer.

-

A is the surface area of the membrane.

-

C0 is the initial concentration of the compound in the donor chamber. The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 suggests active efflux.[11]

-

-

Metabolic Stability Assay in Human Liver Microsomes

This assay provides an indication of the intrinsic clearance of a compound in the liver.[12][13]

-

Objective: To determine the rate of metabolism of this compound by human liver microsomes.

-

Methodology:

-

Preparation: Human liver microsomes are thawed on ice. A reaction mixture is prepared containing phosphate buffer (pH 7.4), the test compound (typically 1 µM), and human liver microsomes (typically 0.5 mg/mL protein concentration).

-

Initiation of Reaction: The reaction is initiated by adding a NADPH-regenerating system (to provide the necessary cofactor for CYP450 enzymes) and incubating at 37°C.[12] A control incubation without the NADPH-regenerating system is also performed.

-

Time Points: Aliquots are removed from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

-

Termination of Reaction: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: The samples are centrifuged to precipitate the proteins.

-

Sample Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound.

-

Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this plot gives the elimination rate constant (k). The in-vitro half-life (t1/2) is calculated as 0.693/k. The intrinsic clearance (CLint) is calculated using the following formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein concentration)

-

Plasma Protein Binding Assay by Equilibrium Dialysis

This assay determines the fraction of a compound that is bound to plasma proteins, which influences its distribution and availability to act on its target.[14][15]

-

Objective: To determine the percentage of this compound bound to human plasma proteins.

-

Methodology:

-

Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of a Teflon base plate with single-use dialysis membrane inserts that separate a plasma chamber from a buffer chamber.[16][17]

-

Sample Preparation: A solution of this compound is prepared in human plasma (typically at a concentration of 1-10 µM).

-

Dialysis: The plasma containing the test compound is added to one chamber of the dialysis device, and dialysis buffer (phosphate-buffered saline, pH 7.4) is added to the other chamber.

-

Incubation: The sealed device is incubated at 37°C with shaking for a sufficient time (typically 4-6 hours) to reach equilibrium.

-

Sample Collection: After incubation, aliquots are taken from both the plasma and the buffer chambers.

-

Matrix Matching: To avoid analytical artifacts, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer in the same ratio.

-

Sample Analysis: The concentrations of this compound in the matrix-matched plasma and buffer samples are determined by LC-MS/MS.

-

Data Analysis: The percentage of unbound compound is calculated as: % Unbound = (Concentration in buffer / Concentration in plasma) * 100 The percentage of bound compound is then calculated as: % Bound = 100 - % Unbound

-

Visualization of Workflows and Pathways

ADMET Profiling Workflow

The following diagram illustrates the logical workflow for the ADMET profiling of a new chemical entity like this compound.

Caption: Logical workflow for ADMET profiling of a drug candidate.

Predicted Metabolic Pathway of this compound

The following diagram illustrates a potential metabolic pathway for this compound, primarily involving Phase I oxidation reactions mediated by CYP450 enzymes.

Caption: Predicted metabolic pathway of this compound.

Conclusion